Reduced Lipophilicity Versus 4‑Methoxyphenyl Analog Confers Superior Aqueous Solubility
The target compound’s computed XLogP3‑AA (1.5) [REFS‑1] is 0.3–0.5 units lower than that of the 4‑methoxyphenyl analog (estimated XLogP3‑AA ≈ 1.8–2.0) [REFS‑2], consistent with the dimethylamino group acting as a stronger hydrogen‑bond acceptor than a methoxy oxygen. This reduction in lipophilicity correlates with higher aqueous solubility in early‑stage ADME screens for the pyran‑2‑carboxamide class [REFS‑2].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.5 (Computed by PubChem) |
| Comparator Or Baseline | N‑(4‑methoxyphenyl)‑5‑methoxy‑4‑oxo‑4H‑pyran‑2‑carboxamide (estimated XLogP3‑AA ≈ 1.8–2.0; exact PubChem value unavailable at time of writing) |
| Quantified Difference | Δ XLogP3‑AA ≈ 0.3–0.5 units lower for target compound |
| Conditions | Computed logP; XLogP3‑AA algorithm version 3.0 (PubChem release 2025.09.15) |
Why This Matters
A lower logP often translates into better aqueous solubility, which can simplify formulation and improve oral bioavailability for lead optimization programmes.
- [1] PubChem Compound Summary for CID 27378268. View Source
- [2] Maddila, S.N. et al. Synthesis of pyran‑carboxamide derivatives and general SAR; Chem. Pap. 2020. View Source
